2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one

Descripción general

Descripción

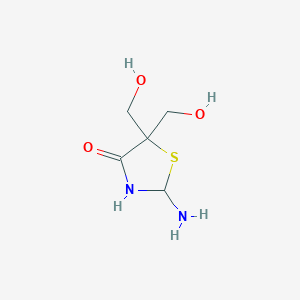

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring with amino and hydroxymethyl substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one typically involves the reaction of thiazolidine derivatives with formaldehyde and primary amines. The aminomethylation process is accompanied by cyclization at the amidine fragment of the molecule, leading to the formation of a tetrahydrotriazine ring . When secondary amines are used, the aminomethylation occurs at the exocyclic nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Aminomethylation: Reaction with formaldehyde and primary or secondary amines.

Cyclization: Formation of tetrahydrotriazine rings during aminomethylation.

Substitution Reactions: Reaction with aromatic aldehydes to form 2-aryl derivatives.

Common Reagents and Conditions

Formaldehyde: Used in aminomethylation reactions.

Primary and Secondary Amines: React with the compound to form different products.

Aromatic Aldehydes: Used in substitution reactions to form 2-aryl derivatives.

Major Products Formed

Tetrahydrotriazine Rings: Formed during aminomethylation with primary amines.

2-Aryl Derivatives: Formed during reactions with aromatic aldehydes.

Aplicaciones Científicas De Investigación

Synthesis of 2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one

The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with hydroxymethyl groups. The method can be optimized through microwave-assisted synthesis, which enhances yield and reduces reaction time. The general synthetic pathway includes:

- Starting Materials : Thiazolidinone derivatives and hydroxymethylating agents.

- Reaction Conditions : Microwave irradiation to facilitate rapid reaction kinetics.

- Yield Optimization : Adjusting temperature and time to maximize product formation.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity. A study found that compounds with similar thiazolidine structures showed:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin.

- Antifungal Activity : Higher efficacy compared to standard antifungal agents such as bifonazole and ketoconazole .

Anticancer Potential

The thiazolidinone core structure has been investigated for its anticancer properties. Compounds derived from this scaffold have shown:

- Inhibition of Cancer Cell Proliferation : Significant antiproliferative effects were observed in various cancer cell lines including MDA-MB-231 and HCT116 .

- Mechanism of Action : Potential mechanisms include the inhibition of specific protein kinases (e.g., DYRK1A), which are implicated in cancer progression .

Neurological Disorders

The compound's ability to inhibit certain kinases suggests its potential use in treating neurological disorders where these enzymes play a role. Research indicates that thiazolidinone derivatives could be developed into pharmacological agents targeting neurodegenerative diseases .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of compounds related to this compound. These compounds may serve as dual inhibitors for cyclooxygenase and lipoxygenase pathways, making them candidates for treating inflammatory conditions .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple chemical reactions, leading to the formation of biologically active molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5,5-bis(hydroxymethyl)-4-thiazolinone: Similar structure but differs in the oxidation state of the thiazolidine ring.

5,5-Bis(hydroxymethyl)thiazolidine-2,4-dione: An oxo analog of the compound, formed through acid hydrolysis.

Uniqueness

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the ability to form tetrahydrotriazine rings during aminomethylation. This property distinguishes it from other similar compounds and makes it valuable for various chemical and biological applications .

Actividad Biológica

Overview

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one (also referred to as thiazolidinone) is a heterocyclic compound characterized by its thiazolidine ring structure, which includes amino and hydroxymethyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound undergoes aminomethylation reactions, leading to the formation of biologically active derivatives that can inhibit specific enzymes or modulate cellular pathways. Its unique structure allows it to participate in a variety of chemical reactions, contributing to its diverse biological effects .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies indicate that thiazolidinones possess significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. The IC50 values for these effects range from 8.5 µM to 25.6 µM, indicating a promising therapeutic index compared to standard chemotherapeutics like cisplatin .

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Research has shown that modifications at specific positions on the thiazolidinone structure can enhance its antioxidant capacity, making it a candidate for further development in oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Anticancer Study : A study evaluated the effect of this compound on six different cancer cell lines. Results indicated significant cytotoxicity with selectivity towards cancer cells over normal fibroblasts. The mechanism was linked to apoptosis induction via both extrinsic and intrinsic pathways .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazolidinone derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed effective inhibition at low concentrations, suggesting potential for clinical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | 8.5 µM - 25.6 µM |

| 2-Amino-5,5-bis(hydroxymethyl)-4-thiazolinone | Similar but oxidized | Moderate Anticancer | Higher than thiazolidinone |

| 5-Bis(hydroxymethyl)thiazolidine-2,4-dione | Oxo analog | Antidiabetic | Not specified |

Propiedades

IUPAC Name |

2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c6-4-7-3(10)5(1-8,2-9)11-4/h4,8-9H,1-2,6H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTNSKBOYUPVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(=O)NC(S1)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.